molecular formula C17H26N4O4 B2909643 ditert-butyl (1R,8R)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate CAS No. 1330764-67-4

ditert-butyl (1R,8R)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate

Cat. No.: B2909643
CAS No.: 1330764-67-4
M. Wt: 350.419
InChI Key: MNSOYCRJVLPDAH-QWRGUYRKSA-N
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Description

ditert-butyl (1R,8R)-3,4,6,10-tetrazatricyclo[63002,6]undeca-2,4-diene-5,10-dicarboxylate is a complex organic compound with a unique structure that includes multiple fused rings and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ditert-butyl (1R,8R)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the pyrrolo and triazole rings, followed by the introduction of the tert-butyl groups. Common reagents used in these reactions include various organic solvents, catalysts, and protecting groups to ensure the desired regioselectivity and stereoselectivity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The goal is to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

ditert-butyl (1R,8R)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

ditert-butyl (1R,8R)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ditert-butyl (1R,8R)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • ditert-butyl (1R,8R)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate
  • Trans-Di-Tert-Butyl 5A,6,8,8A-Tetrahydropyrrolo[3,4:3,4]Pyrrolo[2,1-C][1,2,4]Triazole-3,7(5H)-Dicarboxylate
  • Di-Tert-Butyl 5A,6,8,8A-Tetrahydropyrrolo[3,4:3,4]Pyrrolo[2,1-C][1,2,4]Triazole-3,7(5H)-Dicarboxylate

Uniqueness

ditert-butyl (1R,8R)-3,4,6,10-tetrazatricyclo[63002,6]undeca-2,4-diene-5,10-dicarboxylate is unique due to its specific stereochemistry and the presence of tert-butyl groups, which can influence its reactivity and interactions with biological targets

Properties

IUPAC Name

ditert-butyl (1R,8R)-3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N4O4/c1-16(2,3)24-14(22)13-19-18-12-11-9-20(7-10(11)8-21(12)13)15(23)25-17(4,5)6/h10-11H,7-9H2,1-6H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNSOYCRJVLPDAH-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=NN=C2N1CC3C2CN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C1=NN=C2N1C[C@H]3[C@@H]2CN(C3)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N4O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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